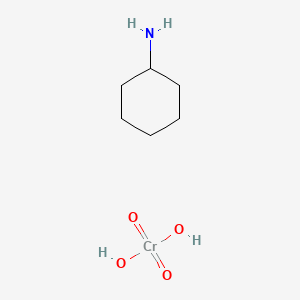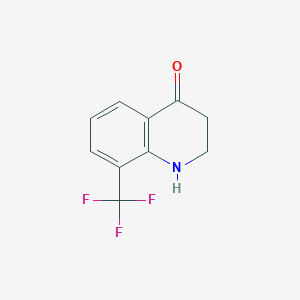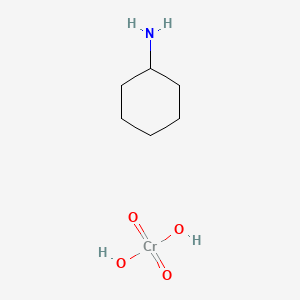![molecular formula C9H10N6O B11886162 4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol CAS No. 595586-23-5](/img/structure/B11886162.png)
4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,6-Diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
Méthodes De Préparation
The synthesis of 4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.
Introduction of the but-3-yn-1-ol moiety: This step involves the addition of the but-3-yn-1-ol group to the pyrazolo[3,4-d]pyrimidine core through a series of reactions, such as alkylation or coupling reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability. Techniques such as flow chemistry and microwave-assisted synthesis can be employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
4-(4,6-Diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-(4,6-Diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its ability to inhibit specific enzymes and proteins.
Medicine: The compound has shown promise in cancer research as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. .
Industry: The compound can be used in the development of new pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism of action of 4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, which disrupts the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their potential anticancer properties
Thioglycoside derivatives: These compounds have shown significant cytotoxic activities against various cancer cell lines and have been investigated for their potential therapeutic applications
The uniqueness of this compound lies in its specific structure, which allows for effective interaction with CDK2 and other biological targets, making it a valuable compound in medicinal chemistry research.
Propriétés
Numéro CAS |
595586-23-5 |
|---|---|
Formule moléculaire |
C9H10N6O |
Poids moléculaire |
218.22 g/mol |
Nom IUPAC |
4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C9H10N6O/c10-7-6-5(3-1-2-4-16)14-15-8(6)13-9(11)12-7/h16H,2,4H2,(H5,10,11,12,13,14,15) |
Clé InChI |
MMENTUOUUSGDOP-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C#CC1=C2C(=NC(=NC2=NN1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Thiazolo[5,4-h]isoquinoline-2,5-diamine](/img/structure/B11886180.png)
